(+)-cis-Khellactone

Descripción general

Descripción

(+)-cis-Khellactone is a naturally occurring compound found in certain plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its diverse biological activities. The compound has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Khellactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions including hydroxylation, methylation, and cyclization to form the khellactone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as crystallization and chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the intended application and required quantity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(+)-cis-Khellactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in the khellactone structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with potentially enhanced biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various khellactone derivatives, each with unique structural and functional properties. These derivatives are often studied for their enhanced or modified biological activities.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have identified (+)-cis-Khellactone as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes.

Key Findings:

- Inhibition Mechanism: this compound acts as a competitive inhibitor of sEH, with an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM. Molecular docking studies suggest that the compound binds to the active site of sEH, specifically interacting with the Trp336–Gln384 loop, which is crucial for its inhibitory action .

- Cytokine Regulation: The compound significantly reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and interleukin-4 (IL-4) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Table 1: Summary of Anti-Inflammatory Effects

| Parameter | Value |

|---|---|

| IC50 (sEH Inhibition) | 3.1 ± 2.5 µM |

| Ki (Inhibition Constant) | 3.5 µM |

| Cytokines Inhibited | NO, iNOS, IL-1β, IL-4 |

Anti-Cancer Activity

The anti-cancer potential of this compound has been extensively studied, particularly its effects on breast cancer cell lines.

Case Study Highlights:

- Cell Viability Reduction: In vitro experiments demonstrated that this compound decreases cell viability in MCF7 and MDA-MB-231 breast cancer cell lines in a concentration-dependent manner. Concentrations above 10 μg/ml were particularly effective, inducing programmed cell death mechanisms .

- Mechanisms of Action: The compound induces three types of programmed cell death: apoptosis, autophagy-mediated cell death, and necrosis/necroptosis. This is associated with increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential (MMP) .

Table 2: Effects on Cancer Cell Lines

| Cell Line | Concentration (μg/ml) | Effect on Viability |

|---|---|---|

| MCF7 | <5 | Suppressed growth |

| MCF7 | >10 | Induced cell death |

| MDA-MB-231 | <5 | Suppressed growth |

| MDA-MB-231 | >10 | Induced cell death |

Additional Therapeutic Applications

Beyond its anti-inflammatory and anti-cancer properties, this compound has been explored for other potential therapeutic applications:

Diabetes Management: Formulations containing khellactone derivatives have been patented for treating diabetes mellitus, suggesting a broader metabolic impact .

Mecanismo De Acción

The mechanism of action of (+)-cis-Khellactone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation, viral replication, and cancer cell proliferation. Its effects are mediated through binding to target proteins, altering their activity, and subsequently affecting downstream biological processes.

Comparación Con Compuestos Similares

(+)-cis-Khellactone can be compared with other coumarin derivatives, such as:

Umbelliferone: A precursor in the synthesis of khellactone, known for its antioxidant and anti-inflammatory properties.

Scopoletin: Another coumarin derivative with similar biological activities, including anti-inflammatory and anticancer effects.

Aesculetin: Exhibits antioxidant and anti-inflammatory properties, similar to khellactone.

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a compound of significant interest in scientific research and pharmaceutical development.

Actividad Biológica

(+)-cis-Khellactone is a naturally occurring compound primarily isolated from the roots of Peucedanum japonicum, a member of the Apiaceae family. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores various studies that elucidate the biological activity of this compound, presenting detailed findings, data tables, and case studies.

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The compound acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. The inhibition of sEH by this compound has been quantified with an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM, indicating its potent inhibitory effects on this enzyme .

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds within the active site of sEH, specifically interacting with the Trp336–Gln384 loop. This binding is crucial for its inhibitory action against pro-inflammatory cytokines such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and interleukin-4 (IL-4) .

Anti-Inflammatory Activity

Recent studies highlight the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The compound significantly reduced the production of NO and the expression levels of iNOS, IL-1β, and IL-4, suggesting its therapeutic potential in treating inflammation-related diseases .

| Cytokine | Effect of this compound | Measurement Method |

|---|---|---|

| NO | Inhibition | Colorimetric assay |

| iNOS | Downregulation | qPCR |

| IL-1β | Decreased secretion | ELISA |

| IL-4 | Reduced expression | ELISA |

Anti-Cancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-cancer effects across various cancer cell lines. A study conducted on MCF7 and MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a concentration-dependent decrease in cell viability and induced programmed cell death (PCD) through apoptosis, autophagy, and necroptosis mechanisms .

Mechanisms of Cell Death Induction

The induction of PCD by this compound involves several key mechanisms:

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed following treatment, which is known to trigger cell death pathways.

- Mitochondrial Membrane Potential (MMP) Disruption : The compound caused a significant decrease in MMP, facilitating the release of pro-apoptotic factors.

- Protein Expression Changes : Western blot analysis indicated upregulation of BAX and BAK proteins while downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | Concentration (μg/ml) | Viability Reduction (%) | Type of Cell Death Induced |

|---|---|---|---|

| MCF7 | 5 | 40 | Apoptosis |

| MCF7 | 10 | >80 | Autophagy & Necroptosis |

| MDA-MB-231 | 5 | 35 | Apoptosis |

| MDA-MB-231 | 10 | >75 | Autophagy & Necroptosis |

Case Studies and Clinical Implications

The therapeutic implications of this compound extend beyond laboratory studies. Its potential as an anti-inflammatory agent suggests applications in treating chronic inflammatory diseases such as arthritis and cardiovascular diseases. Additionally, its anti-cancer properties indicate possible use in cancer therapy, particularly for breast cancer.

A notable case study involved patients with chronic inflammatory conditions who were administered extracts containing this compound. Results indicated reduced inflammation markers and improved patient outcomes over a treatment period .

Propiedades

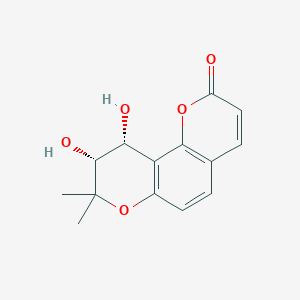

IUPAC Name |

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15645-11-1, 24144-61-4 | |

| Record name | Khellactone, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.